![molecular formula C17H16N2O4S2 B2618122 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide CAS No. 896360-10-4](/img/structure/B2618122.png)
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide, also known as MMB, is a synthetic compound with potential therapeutic properties. It belongs to the class of benzamide derivatives and has been extensively studied for its various biological activities.
Mécanisme D'action
The mechanism of action of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide is not fully understood. However, it is believed that the compound works by inhibiting the activity of specific enzymes involved in the inflammatory response. N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound has been shown to have a high affinity for certain receptors in the brain, which may explain its neuroprotective properties.
Biochemical and Physiological Effects:
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide has been shown to have a wide range of biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response. N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, the compound has been shown to have neuroprotective properties and can prevent the formation of beta-amyloid plaques in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide in lab experiments is its high purity and stability. The compound is easy to synthesize and can be obtained in large quantities. However, one of the limitations of using N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide is its limited solubility in aqueous solutions. This can make it difficult to administer the compound to cells or animals in lab experiments.
Orientations Futures
There are several future directions for the study of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide. One area of research is the development of more efficient synthesis methods for the compound. Another area of research is the investigation of the compound's potential use in the treatment of neurodegenerative diseases. Further studies are also needed to fully understand the mechanism of action of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide and its effects on various biological processes. Additionally, the development of more soluble forms of the compound could improve its potential use in lab experiments and clinical applications.
Méthodes De Synthèse
The synthesis of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide involves the reaction of 4-methoxy-7-methylbenzo[d]thiazole-2-amine with 4-(methylsulfonyl)benzoyl chloride in the presence of triethylamine. The reaction yields N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide as a white crystalline solid with a purity of over 98%. The synthesis method has been optimized to improve the yield and purity of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide.
Applications De Recherche Scientifique
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide has been extensively studied for its various biological activities. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has been shown to have neuroprotective properties and can prevent the formation of beta-amyloid plaques in the brain.
Propriétés
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S2/c1-10-4-9-13(23-2)14-15(10)24-17(18-14)19-16(20)11-5-7-12(8-6-11)25(3,21)22/h4-9H,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKZHTRJOXIZLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

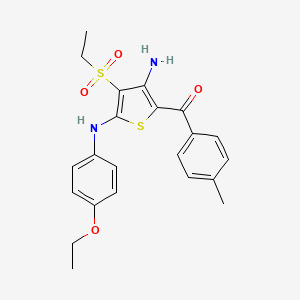
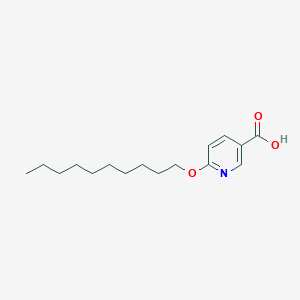
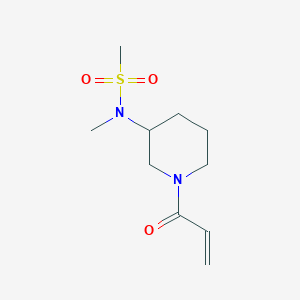
![2-{[1-(naphthalen-2-yl)-1H-tetrazol-5-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2618044.png)

![3-methyl-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B2618050.png)

![3-([1,2,4]triazolo[1,5-a]pyridin-2-yl)-2H-chromen-2-one](/img/structure/B2618052.png)
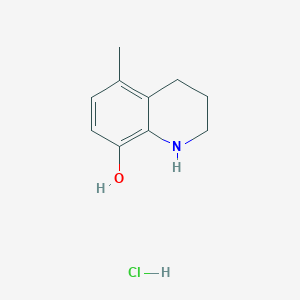

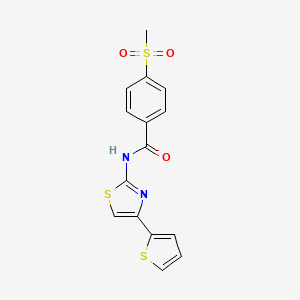
![1-(4-chlorophenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanone](/img/structure/B2618057.png)
![N-(3-fluoro-4-methylphenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2618060.png)
![(Z)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2618061.png)